2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimet hylphenyl)acetamide
Description
This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with a 3,4,5-trimethoxyphenyl group at position 5, an amino group at position 4, and a thioether-linked acetamide moiety attached to a 2,4,6-trimethylphenyl (mesityl) group. The 3,4,5-trimethoxyphenyl substituent is notable for its electron-rich aromatic system, which enhances interactions with hydrophobic binding pockets in biological targets .
Properties
Molecular Formula |
C22H27N5O4S |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide |
InChI |
InChI=1S/C22H27N5O4S/c1-12-7-13(2)19(14(3)8-12)24-18(28)11-32-22-26-25-21(27(22)23)15-9-16(29-4)20(31-6)17(10-15)30-5/h7-10H,11,23H2,1-6H3,(H,24,28) |
InChI Key |
GTNGWSCIOCLYBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring and the trimethoxyphenyl group. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. The trimethoxyphenyl group is introduced via electrophilic aromatic substitution reactions using methoxy-substituted benzene derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[4-amino-5-(3,4,5-trimethoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(2,4,6-trimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trimethoxyphenyl group is known to interact with various biological targets, including tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR) . These interactions can lead to the inhibition of key cellular processes, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Methoxy-Substituted Phenyl Derivatives
- 3,4,5-Trimethoxyphenyl vs. 2,4-/3,4-Dimethoxyphenyl :
Compounds with 3,4,5-trimethoxyphenyl groups (e.g., the target compound) exhibit stronger antimicrobial activity compared to 2,4- or 3,4-dimethoxyphenyl analogs due to improved electron-donating effects and steric alignment with target enzymes like fungal CYP51 .
Heterocyclic Substituents
- Thiophene/Pyridine vs. Trimethoxyphenyl: Compounds like 2-((4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-chlorophenyl)acetamide () show reduced anti-inflammatory activity compared to the target compound, likely due to the absence of methoxy groups critical for COX-2 inhibition .
Acetamide Tail Modifications
- Mesityl vs. Phenoxyphenyl/Sulfamoylphenyl: The mesityl group in the target compound enhances metabolic stability compared to 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (), which has a shorter plasma half-life (<2 hours vs. 5.2 hours in rodent models) .
Anti-Inflammatory and Anti-Exudative Effects
- The target compound demonstrated 68% inhibition of carrageenan-induced paw edema at 10 mg/kg, outperforming 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide (52% inhibition) and matching diclofenac sodium (70%) .
Antimicrobial Activity
Metabolic Stability
The mesityl group reduces oxidative metabolism by cytochrome P450 enzymes, as evidenced by a 3-fold lower clearance rate compared to N-(4-phenoxyphenyl) analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
